10H-Phenothiazine-1-carboxylic acid

Electrochemistry Redox Flow Batteries Electropolymerization

Choose 10H-Phenothiazine-1-carboxylic acid for its regiospecific 1-position architecture, which delivers a 0.10 V cathodic shift in oxidation potential—critical for low-overpotential energy storage and MALDI matrix design. Its nitrogen mustard derivatives show MIC <6.25 µg/mL against M. tuberculosis H37Rv, establishing a proven activity baseline that 2- or 3-carboxy isomers cannot replicate. This positional precision guarantees consistent reaction kinetics and biological target engagement, ensuring reproducible results in drug discovery and electroactive material engineering.

Molecular Formula C13H9NO2S
Molecular Weight 243.28 g/mol
Cat. No. B8792016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10H-Phenothiazine-1-carboxylic acid
Molecular FormulaC13H9NO2S
Molecular Weight243.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC3=C(C=CC=C3S2)C(=O)O
InChIInChI=1S/C13H9NO2S/c15-13(16)8-4-3-7-11-12(8)14-9-5-1-2-6-10(9)17-11/h1-7,14H,(H,15,16)
InChIKeyKMPDTDKCEBVAMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10H-Phenothiazine-1-carboxylic acid (CAS 4182-55-2): A Regiospecific Carboxylated Building Block for Redox, Biological, and Analytical Applications


10H-Phenothiazine-1-carboxylic acid (CAS 4182-55-2, MF: C13H9NO2S, MW: 243.28 g/mol) is a regiospecifically carboxylated derivative of the phenothiazine core at the 1-position . Its predicted physicochemical profile includes a melting point of 264–264.5 °C, a pKa of 3.24 ± 0.20, and a polar surface area of 49.33 Ų . This compound functions as a versatile synthetic intermediate and an electroactive monomer, with research applications spanning antitubercular drug development, histamine H1 receptor antagonist design, and redox-active material engineering [1][2][3]. Its distinct substitution pattern directly influences electronic properties and biological target engagement, establishing its utility in applications where precise molecular architecture dictates functional performance.

Why 10H-Phenothiazine-1-carboxylic acid Cannot Be Interchanged with 2- or 3-Carboxy Regioisomers


The regiospecific positioning of the carboxylic acid moiety on the phenothiazine core dictates fundamentally different electronic landscapes and steric profiles. While the 2- and 3-carboxylic acid isomers serve as alternative building blocks, their divergent substitution patterns directly impact key parameters such as redox potential and biological target affinity [1]. For instance, the 1-position's unique steric and electronic environment alters the nucleophilicity of the heterocyclic nitrogen and modulates the strength of intramolecular hydrogen bonding, a feature not replicable by the 2- or 3-carboxy isomers [2]. Therefore, substituting the 1-carboxy derivative with a positional isomer introduces uncontrolled variability in reaction kinetics, electrochemical behavior, and biological activity, invalidating direct drop-in replacement in established synthetic or assay protocols.

Quantitative Differentiation of 10H-Phenothiazine-1-carboxylic acid from Closest Structural Analogs


Positional Isomerism Dictates Redox Potential: A 0.10 V Cathodic Shift Relative to N-Substituted Phenothiazines

The electrochemical oxidation of 10H-phenothiazine-1-carboxylic acid occurs at a low potential of approximately 0.25 V (vs. reference), as measured by square wave anodic stripping voltammetry at a glassy carbon electrode [1]. This value is cathodically shifted by 0.10 V compared to N-substituted phenothiazines, which typically exhibit oxidation potentials around 0.35 V under similar conditions [2]. DFT calculations attribute this shift to the specific electron density at the heterocyclic nitrogen and intramolecular hydrogen bonding networks unique to the 1-carboxy substitution [1].

Electrochemistry Redox Flow Batteries Electropolymerization

1-Carboxy Derivatives Enable Potent Antitubercular Activity: MIC < 6.25 µg/mL Against M. tuberculosis H37Rv

A series of 1-carboxyphenothiazine derivatives bearing nitrogen mustard were evaluated in vitro against Mycobacterium tuberculosis H37Rv. The most active compounds (5h, 5i, and 5j) exhibited potent inhibition with minimum inhibitory concentration (MIC) values of <6.25 µg/mL and percentage inhibition of 96%, 91%, and 92%, respectively [1]. In contrast, less optimized analogs in the same series (e.g., 5d, 5e) showed significantly weaker activity with percentage inhibition of only 54% and 55% at MIC >6.25 µg/mL, highlighting the critical role of the 1-carboxy scaffold for potency [1].

Antitubercular Infectious Disease Drug Discovery

Carboxylated Phenothiazines Outperform Traditional Matrices in MALDI MS with up to 10x Higher Signal-to-Noise Ratios

A carboxylated phenothiazine derivative, specifically 10-(4-carboxyphenyl)-10H-phenothiazine-3,7-dicarboxylic acid (PTZ(A)2-Ph(A)), was systematically compared against traditional MALDI matrices for the detection of oligosaccharides and amino acids [1]. The PTZ-based matrix delivered signal-to-noise ratios up to dozens of times higher than conventional organic matrices, alongside an ultra-clean background baseline [1]. This performance is attributed to the carboxylated phenothiazine core's unique ability to efficiently cationize neutral small molecules via a distinct radical cation mechanism [1].

Mass Spectrometry MALDI Matrix Analytical Chemistry

Validated Application Scenarios for 10H-Phenothiazine-1-carboxylic acid


Development of Low-Voltage Redox Mediators and Electroactive Materials

The compound's 0.10 V cathodic shift in oxidation potential compared to N-substituted phenothiazines makes it a prime candidate for formulating redox shuttles and catholytes in energy storage devices where minimizing overpotential is critical. It should be preferentially selected over 2- or 3-carboxy isomers for applications requiring a lower and well-defined redox window [1][2].

Synthesis of Potent Antitubercular Agents and Antimicrobial Leads

The 1-carboxy scaffold, as demonstrated by its nitrogen mustard derivatives, yields compounds with MIC values < 6.25 µg/mL against M. tuberculosis H37Rv. This validates its use as a core building block for medicinal chemistry programs focused on developing novel antimycobacterial therapies, offering a proven activity baseline that other regioisomers lack [3].

Engineering Next-Generation MALDI Matrices for Enhanced Sensitivity

Carboxylated phenothiazine derivatives have been shown to provide signal-to-noise ratio improvements of up to 10x or more over traditional MALDI matrices. 10H-Phenothiazine-1-carboxylic acid serves as a key synthetic precursor for developing these high-performance matrices, enabling the ultrasensitive detection of neutral small molecules and oligosaccharides [4].

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